methyl 2-acetylnicotinate chemical structure and properties
A Versatile Scaffold for Fused Heterocyclic Synthesis in Drug Discovery Executive Summary & Chemical Identity[1][2][3] Methyl 2-acetylnicotinate (Methyl 2-acetylpyridine-3-carboxylate) represents a critical "ortho-functi...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Scaffold for Fused Heterocyclic Synthesis in Drug Discovery
Executive Summary & Chemical Identity[1][2][3]
Methyl 2-acetylnicotinate (Methyl 2-acetylpyridine-3-carboxylate) represents a critical "ortho-functionalized" pyridine scaffold. Unlike its more common isomers (e.g., methyl 6-acetylnicotinate), the 2,3-substitution pattern provides a unique 1,3-dielectrophilic center constrained on a heteroaromatic ring. This proximity facilitates rapid cyclocondensation reactions, making it a high-value intermediate for synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyridazines —pharmacophores frequently observed in tyrosine kinase inhibitors and antimicrobial agents.
Core Identity Data
Attribute
Specification
IUPAC Name
Methyl 2-acetylpyridine-3-carboxylate
CAS Registry Number
111068-03-2
Molecular Formula
C₉H₉NO₃
Molecular Weight
179.17 g/mol
SMILES
COC(=O)C1=C(N=CC=C1)C(=O)C
Appearance
Viscous oil or low-melting solid (purity dependent)
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Physicochemical Profile & Structural Analysis
The reactivity of methyl 2-acetylnicotinate is dictated by the ortho-effect and the electron-deficient nature of the pyridine ring.
Electronic & Steric Properties
Dipole & Electrophilicity: The pyridine nitrogen withdraws electron density, making the C2-acetyl carbonyl highly susceptible to nucleophilic attack.
Steric Torsion: The C3-ester and C2-acetyl groups experience steric repulsion, forcing the carbonyls out of coplanarity with the pyridine ring. This "twist" increases the ground-state energy, thereby lowering the activation energy for cyclization reactions (relief of steric strain).
Chelation Potential: The spatial arrangement allows for bidentate chelation with metal centers (N1 and Acetyl-O), which can be exploited in metal-catalyzed functionalizations.
Table 1: Computed Physicochemical Descriptors
Property
Value
Relevance
LogP (Predicted)
~0.7 - 1.1
Lipophilic enough for cell permeability; suitable for CNS drug scaffolds.
TPSA
56.3 Ų
Favorable for oral bioavailability (Rule of 5 compliant).
High-purity synthesis of methyl 2-acetylnicotinate is challenging due to the difficulty of regioselective acylation at the C2 position. Two primary methodologies dominate the literature:
This is the preferred route for medicinal chemistry applications requiring high purity. It utilizes methyl 2-chloronicotinate as the starting material, coupling it with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis.
Method B: Oxidative Ring Opening (Industrial Scale)
An alternative route involves the ozonolysis of 8-methylquinoline derivatives, though this often requires harsh workups not suitable for late-stage functionalization.
Visualization: The Stille Coupling Workflow
The following diagram illustrates the logic flow for the Stille coupling synthesis, highlighting the critical hydrolysis step that reveals the ketone.
Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective installation of the acetyl group.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of Methyl 2-acetylnicotinate via Stille Coupling.
Scale: 10 mmol basis.
Inert Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).
Reagent Loading: Add Methyl 2-chloronicotinate, the organotin reagent, and the Pd catalyst to the flask.
Solvation: Syringe in anhydrous toluene.
Reaction: Heat the mixture to reflux (110°C) for 16 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).
Hydrolysis (Critical Step): Cool to room temperature. Add 20 mL of 1N HCl and stir vigorously for 2 hours. Note: This converts the intermediate enol ether into the acetyl group.
Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc (3 x 30 mL). Wash combined organics with KF solution (to remove Tin residues) and brine.
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Analytical Validation (Self-Validating Metrics)
¹H NMR (400 MHz, CDCl₃):
δ 8.75 (d, 1H, Ar-H ortho to N)
δ 8.20 (d, 1H, Ar-H)
δ 7.45 (dd, 1H, Ar-H)
δ 3.95 (s, 3H, -COOCH₃ )
δ 2.68 (s, 3H, -C(=O)CH₃ )
Interpretation: The presence of two distinct singlets (methoxy at ~3.9 and acetyl at ~2.6) confirms the structure. The absence of vinyl protons confirms complete hydrolysis.
Reactivity & Drug Discovery Applications
The power of methyl 2-acetylnicotinate lies in its divergent reactivity . It acts as a "linchpin" for constructing fused bicyclic systems.
Figure 2: Divergent synthetic pathways utilizing the 1,3-dielectrophilic character of the scaffold.
Safety & Handling Guidelines
Hazards: As a pyridine derivative, it acts as a skin and eye irritant. The precursor (methyl 2-chloronicotinate) is a sensitizer.
Tin Residues: If using the Stille protocol, rigorous removal of organotin byproducts is mandatory (using KF workup or specialized silica) to prevent cytotoxicity in biological assays.
Storage: Store at -20°C under inert atmosphere. The keto-ester motif is prone to hydrolysis or decarboxylation if exposed to moisture and heat over prolonged periods.
References
Benchchem. (2024). Methyl 2-acetylpyridine-3-carboxylate (CAS 111068-03-2) Technical Data. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 2-acetylnicotinate. Retrieved from
Léger, F. et al. (1999). Synthesis of 1,8-naphthyridines via Friedländer condensation. Tetrahedron, 55(40).
Sakamoto, T. et al. (1982). Palladium-catalyzed reactions of chloropyridines with organotin reagents. Chem. Pharm. Bull. (Foundational protocol for Stille coupling on chloropyridines).
Protocols & Analytical Methods
Method
Application Notes and Protocols: Methyl 2-Acetylpyridine-3-carboxylate as a Versatile Precursor for Bidentate and Tridentate Ligands in Coordination Chemistry
Introduction: The Strategic Advantage of Pyridine-Based Ligands in Coordination Chemistry Pyridine and its derivatives are cornerstone building blocks in the design of ligands for coordination chemistry. The nitrogen ato...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Pyridine-Based Ligands in Coordination Chemistry
Pyridine and its derivatives are cornerstone building blocks in the design of ligands for coordination chemistry. The nitrogen atom within the pyridine ring provides a predictable and reliable coordination site for a vast array of metal ions.[1] The electronic properties of the resulting metal complexes can be finely tuned by introducing various functional groups onto the pyridine scaffold.[2] Methyl 2-acetylpyridine-3-carboxylate is a particularly intriguing precursor for ligand synthesis due to its bifunctional nature. The acetyl group at the 2-position serves as a versatile handle for the synthesis of Schiff base ligands, while the methyl carboxylate group at the 3-position offers an additional coordination site, paving the way for the creation of both bidentate and potentially tridentate ligands.[3] This dual reactivity allows for a modular approach to ligand design, enabling researchers to systematically investigate the impact of ligand denticity and electronic effects on the properties and applications of the resulting metal complexes.
This guide provides a comprehensive overview of the synthetic routes to generate bidentate and tridentate ligands from methyl 2-acetylpyridine-3-carboxylate, detailed protocols for the formation of their metal complexes, and a discussion of their potential applications in catalysis and medicinal chemistry.
Part 1: Ligand Synthesis from Methyl 2-Acetylpyridine-3-carboxylate
The synthetic utility of methyl 2-acetylpyridine-3-carboxylate lies in the differential reactivity of its two functional groups. The acetyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), while the methyl ester can be hydrolyzed to a carboxylic acid. This allows for a stepwise approach to ligand synthesis.
Protocol 1.1: Synthesis of Bidentate Schiff Base Ligands
This protocol describes the synthesis of a bidentate Schiff base ligand by reacting methyl 2-acetylpyridine-3-carboxylate with a primary amine. The resulting ligand will have two coordination sites: the pyridine nitrogen and the imine nitrogen.
Causality Behind Experimental Choices:
Solvent: Ethanol is a common solvent for Schiff base condensation as it effectively dissolves both reactants and allows for easy removal of the water byproduct.
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the condensation reaction and helps to drive the equilibrium towards the product by removing water.
Step-by-Step Methodology:
Dissolve methyl 2-acetylpyridine-3-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
Add the desired primary amine (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Characterization: The formation of the Schiff base can be confirmed by:
FT-IR Spectroscopy: Disappearance of the C=O stretch of the ketone and the N-H stretches of the primary amine, and the appearance of a new C=N (imine) stretching band.
¹H NMR Spectroscopy: Disappearance of the -NH₂ protons of the amine and a characteristic shift in the signals of the protons adjacent to the newly formed imine bond.
Protocol 1.2: Synthesis of Tridentate Ligand Precursor (2-Acetylpyridine-3-carboxylic acid)
To access tridentate ligands, the methyl ester of the precursor is first hydrolyzed to the corresponding carboxylic acid.[4] This introduces a carboxylate group that can act as a third coordination site.
Causality Behind Experimental Choices:
Base-catalyzed hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester to the carboxylate salt.
Acidification: Subsequent acidification with a strong acid, like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Step-by-Step Methodology:
Dissolve methyl 2-acetylpyridine-3-carboxylate (1 equivalent) in a mixture of methanol and water.
Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the solution.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
Remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
A precipitate of 2-acetylpyridine-3-carboxylic acid will form.[5][6][7]
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization: The hydrolysis can be confirmed by:
FT-IR Spectroscopy: Disappearance of the ester C=O stretch and the appearance of a broad O-H stretch and a carboxylic acid C=O stretch.
¹H NMR Spectroscopy: Disappearance of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal (which may be exchanged with D₂O).
Protocol 1.3: Synthesis of Tridentate Schiff Base Ligands
Following the hydrolysis of the ester, the resulting 2-acetylpyridine-3-carboxylic acid can be reacted with a primary amine to form a tridentate ligand.
Step-by-Step Methodology:
Follow the procedure outlined in Protocol 1.1 , using 2-acetylpyridine-3-carboxylic acid as the starting material instead of its methyl ester.
Characterization: The final tridentate ligand can be characterized using the methods described in Protocols 1.1 and 1.2 to confirm the presence of both the imine and carboxylic acid functionalities.
Part 2: Formation of Metal Complexes
The synthesized bidentate and tridentate ligands can be readily coordinated to a variety of transition metal ions. The choice of metal will depend on the desired application of the final complex.
Protocol 2.1: General Procedure for Metal Complex Formation
Causality Behind Experimental Choices:
Solvent: A solvent that dissolves both the ligand and the metal salt is chosen, often methanol or ethanol.
Stoichiometry: The molar ratio of ligand to metal salt is crucial and will determine the geometry of the final complex. For bidentate ligands, a 2:1 ratio often leads to octahedral complexes, while a 1:1 ratio can result in tetrahedral or square planar geometries depending on the metal and other coordinating species. For tridentate ligands, a 1:1 or 2:1 ratio is common.
pH adjustment: For ligands containing a carboxylic acid group, the pH may need to be adjusted with a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid and facilitate its coordination to the metal center.
Step-by-Step Methodology:
Dissolve the synthesized ligand (1 or 2 equivalents) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, with gentle heating if necessary.
In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt) (1 equivalent) in the same solvent.
Add the metal salt solution dropwise to the ligand solution with constant stirring.
If the ligand contains a carboxylic acid, a base may be added at this stage to facilitate deprotonation.
The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.
Collect the solid complex by filtration, wash with the solvent, and dry in a desiccator.
Part 3: Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the successful coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.
Technique
Information Obtained
Elemental Analysis (C, H, N)
Confirms the empirical formula of the complex.
FT-IR Spectroscopy
Provides evidence of coordination. Shifts in the C=N (imine) and pyridine ring vibrations, and for tridentate ligands, a shift in the carboxylate C=O stretching frequency, indicate coordination to the metal ion.
UV-Vis Spectroscopy
Gives information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which can be indicative of the coordination geometry.
¹H and ¹³C NMR Spectroscopy
For diamagnetic complexes, NMR can provide detailed structural information in solution. Coordination to a metal ion typically causes shifts in the ligand's proton and carbon signals.
Molar Conductivity Measurements
Determines whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated to the metal or are present as counter-ions.
Magnetic Susceptibility Measurements
For paramagnetic complexes, this technique helps to determine the number of unpaired electrons and provides information about the oxidation state and geometry of the metal center.
Single-Crystal X-ray Diffraction
Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
Part 4: Applications of Metal Complexes Derived from Methyl 2-Acetylpyridine-3-carboxylate
The metal complexes synthesized from ligands derived from methyl 2-acetylpyridine-3-carboxylate are expected to exhibit a range of interesting properties and applications, drawing parallels with similar pyridine-based Schiff base and carboxylate complexes.
Catalysis
Pyridine-containing ligands are widely used in catalysis.[8] The electronic properties of the metal center, which are crucial for its catalytic activity, can be modulated by the substituents on the pyridine ring. The introduction of an imine and potentially a carboxylate group can influence the steric and electronic environment around the metal, potentially leading to novel catalytic activities in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, palladium(II) complexes with pyridine ligands have shown efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[9]
Medicinal Chemistry and Drug Development
Schiff base metal complexes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][10][11] The chelation of the metal ion to the ligand is often found to enhance the biological activity of the ligand alone.[2] The ligands derived from methyl 2-acetylpyridine-3-carboxylate, particularly the tridentate versions, can form stable complexes with biologically relevant metal ions. These complexes could be investigated for their potential as:
Antimicrobial Agents: Metal complexes of Schiff bases derived from 2-acetylpyridine have demonstrated activity against various bacterial strains.[2]
Anticancer Agents: The ability of these ligands to form stable complexes with metals like copper, zinc, and cobalt, which are known to play roles in biological systems, makes them interesting candidates for anticancer drug development.[12][13][14] The planar nature of the ligand system may also facilitate intercalation with DNA.
Workflow Visualization
Synthesis of Bidentate and Tridentate Ligands
Caption: Synthetic pathways from methyl 2-acetylpyridine-3-carboxylate.
Coordination of a Tridentate Ligand to a Metal Center
Caption: A generalized octahedral complex with a tridentate ligand.
Conclusion
Methyl 2-acetylpyridine-3-carboxylate is a highly valuable and versatile precursor for the synthesis of novel bidentate and tridentate ligands. The straightforward synthetic protocols and the ability to fine-tune the ligand structure by varying the primary amine and controlling the hydrolysis of the ester group make it an attractive starting material for researchers in coordination chemistry, catalysis, and medicinal chemistry. The resulting metal complexes hold significant promise for a wide range of applications, warranting further investigation into their structural, electronic, and biological properties.
References
Gwaram, N. S., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 17(5), 5952-5971. [Link]
Anacona, J. R., & Rodriguez, I. (2020). Synthesis and crystal structures of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) and its metal complexes: Anticancer activity of [Cu(L)(OAc)]. ResearchGate. [Link]
El-Tabl, A. S., et al. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α-naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 997-1007. [Link]
Al-Masoudi, N. A., & Al-Amiery, A. A. (2017). Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from 2-acetylpyridine and Methionine Amino Acid. Al-Mustansiriyah Journal of Science, 28(1), 1-10. [Link]
Gudkova, A. S., et al. (2020). Synthesis, characterization, and biological activity of novel 3d metal coordination compounds with 2‐acetylpyridine N4‐allyl‐S‐methylisothiosemicarbazone. Applied Organometallic Chemistry, 34(10), e5869. [Link]
Singh, R. V., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Materials Today Chemistry, 14, 100195. [Link]
Singh, R. V., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Materials Today Chemistry, 14, 100195. [Link]
Beraldo, H., & Gambino, D. (2009). Cobalt(III) complexes with 2-acetylpyridine-derived Schiff bases: Studies investigating ligand release upon reduction. ResearchGate. [Link]
de Castro, B., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta, 359(13), 4277-4284. [Link]
Ali, B. F., et al. (2023). Synthesis, Characterization, and Biological Investigation of Transition Metal (II) Complexes Based on 2-Alkyl-2-Oxazolin. Egyptian Journal of Chemistry, 66(3), 231-240. [Link]
El-Tabl, A. S., et al. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α-naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 997-1007. [Link]
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15764. [Link]
Smoleń, M., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. Molecules, 28(9), 3698. [Link]
Barta, P., et al. (2024). Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Dru. Inorganic Chemistry, 63(31), 13031-13044. [Link]
Jurisson, S. S., et al. (2003). Metal-assisted in situ formation of a tridentate acetylacetone ligand for complexation of fac-Re(CO)3+ for radiopharmaceutical applications. Inorganic Chemistry, 42(19), 5944-5953. [Link]
CN109503469A. (2019). A kind of preparation method of 2- acetylpyridine.
Wang, Y.-L., et al. (2018). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 23(12), 3181. [Link]
Uivarosi, V., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? Journal of Biological Inorganic Chemistry, 28(5), 553-568. [Link]
Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3627-3642. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/2022-11-22-ac2c00650-1.pdf]([Link] Macmillan/files/2022-11-22-ac2c00650-1.pdf)
Ainscough, E. W., et al. (2008). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules, 13(4), 864-887. [Link]
Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
Al-Jibori, S. A., & Al-Janabi, A. S. (2006). Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids: X-ray crystal structures of [Mn(pyr)2]n, [Mn(dipic)(bipy)2]·4.5H2O and [Mn(chedam)(bipy)]. ResearchGate. [Link]
Jayakumar, R., et al. (2012). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. Biomacromolecules, 13(8), 2548-2557. [Link]
Smith, C. R., et al. (2011). Tridentate complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine and its organic azide precursors: an application of the copper(II) acetate-accelerated azide-alkyne cycloaddition. Dalton Transactions, 40(14), 3655-3665. [Link]
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Wozniak, K., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2969. [Link]
Application Note: Strategic Cyclization of Methyl 2-Acetylpyridine-3-Carboxylate
This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It details the strategic cyclization of methyl 2-acetylpyridine-3-carboxylate wi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It details the strategic cyclization of methyl 2-acetylpyridine-3-carboxylate with ketones to access 1,7-naphthyridine and pyrano[4,3-b]pyridine systems.
Abstract & Scientific Rationale
Methyl 2-acetylpyridine-3-carboxylate (MAPC) serves as a potent 1,3-dielectrophilic synthon in heterocyclic chemistry. Its structure—featuring an acetyl group ortho to a carboxylate ester on a pyridine ring—predisposes it to annulation reactions with dinucleophiles.
When reacted with ketones, MAPC offers a divergent synthetic pathway governed by the presence or absence of an exogenous nitrogen source (typically ammonium acetate).
Pathway A (Nitrogen-Present): Modified Friedländer condensation yielding 1,7-naphthyridines , a privileged scaffold in kinase inhibitors and antibacterial agents.
Pathway B (Nitrogen-Absent): Claisen-Aldol condensation yielding pyrano[4,3-b]pyridines , valuable intermediates for further derivatization or as bioisosteres of coumarins.
This guide provides validated protocols for both pathways, emphasizing mechanistic control and yield optimization.
Mechanistic Pathways & Decision Tree
The choice of reagents dictates the cyclization mode. The diagram below illustrates the divergent mechanisms starting from the common precursor.
Figure 1: Divergent synthesis pathways. Path A (Green) yields N-heterocycles; Path B (Red) yields O-heterocycles.
Protocol A: Synthesis of 1,7-Naphthyridines
This protocol utilizes a "One-Pot" modified Friedländer synthesis. The ammonium acetate serves a dual role: it provides the nitrogen atom for the new ring and acts as a weak acid/base buffer to catalyze the condensation.
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-acetylpyridine-3-carboxylate (1.0 mmol) in Glacial Acetic Acid (5 mL).
Addition: Add the ketone (1.2 mmol) and Ammonium Acetate (5.0 mmol).
Note: A large excess of NH₄OAc is critical to prevent the competing formation of the oxygen-containing heterocycle.
Reaction:
Thermal Method: Reflux the mixture at 110–120°C for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexane).
Microwave Method (Recommended): Seal in a microwave vial. Heat to 140°C for 15–30 minutes. This often suppresses side reactions and improves yield.
Workup:
Cool the reaction mixture to room temperature.
Pour into crushed ice/water (20 mL).
Neutralize carefully with saturated NaHCO₃ or NH₄OH solution until pH ~8. The product often precipitates as a solid.
Purification: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) or flash chromatography.
Optimization Table: Solvent & Temp Effects
Solvent
Temp (°C)
Time (h)
Yield Trend
Comments
AcOH
120 (Reflux)
4-8
High
Standard conditions; promotes dehydration.
EtOH
80 (Reflux)
12-24
Moderate
Greener; requires longer times; product may precipitate directly.
DMF
140 (MW)
0.5
High
Best for sterically hindered ketones.
Neat
140
2-4
Variable
Solvent-free; requires efficient stirring; prone to charring.
Protocol B: Synthesis of Pyrano[4,3-b]pyridines
In the absence of ammonia, the reaction is driven by strong bases to form a 1,3-dicarbonyl intermediate, which cyclizes via the oxygen atom to form the lactone ring.
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours.
Mechanistic Note: The initial product is often the open-chain 1,3-diketone salt.
Acidic Closure: Quench the reaction with 1M HCl (aqueous) until pH ~2. Stir vigorously for 30 minutes. The acidic environment promotes the cyclodehydration to the pyranone.
Purification: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography (Gradient: Hexane
40% EtOAc/Hexane).
Troubleshooting & Critical Parameters
Common Failure Modes
Hydrolysis of Ester: If water is present in Protocol B, the ester may hydrolyze to the carboxylic acid, preventing cyclization. Solution: Use anhydrous solvents and flame-dried glassware.
Incomplete Cyclization (Path A): Intermediate imines may be isolated. Solution: Increase temperature or switch to Acetic Acid solvent to force dehydration.
Regioselectivity Issues: With asymmetric ketones (e.g., 2-butanone), two isomers are possible.
Kinetic Control (LDA, -78°C): Favors attack at the less substituted alpha-carbon.
Thermodynamic Control (KOtBu, Reflux): Favors the more substituted/stable enolate.
Reaction Workflow Diagram
Figure 2: Operational workflow for monitoring and troubleshooting the cyclization process.
References
BenchChem. 2-Methyl-1,7-naphthyridine: Synthesis and Properties. Retrieved from BenchChem Database. Link
National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC7582686. Link
ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives.Link
MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. Molbank 2018. Link
methyl 2-acetylpyridine-3-carboxylate in heterocyclic drug discovery
Application Note: Strategic Utilization of Methyl 2-acetylpyridine-3-carboxylate in Heterocyclic Drug Discovery Abstract Methyl 2-acetylpyridine-3-carboxylate (MAPC) represents a high-value "linchpin" scaffold in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 2-acetylpyridine-3-carboxylate in Heterocyclic Drug Discovery
Abstract
Methyl 2-acetylpyridine-3-carboxylate (MAPC) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its ortho-positioned electrophiles: the C2-acetyl group (a kinetic enolizable nucleophile/electrophile) and the C3-methyl ester (a thermodynamic electrophilic trap). This application note details validated protocols for exploiting MAPC to construct pyrido[2,3-d]pyrimidines (kinase inhibitor privileged structures) and benzo[b][1,8]naphthyridines (DNA intercalators), providing a modular platform for library generation.
The Scaffold Advantage: Orthogonal Reactivity
In heterocyclic drug discovery, the ability to rapidly diversify core scaffolds is paramount. MAPC offers a distinct advantage over simple pyridine carboxylates due to its 1,3-dicarbonyl equivalent character embedded on a heteroaromatic ring.
Electronic Profile: The electron-deficient pyridine ring increases the acidity of the acetyl
Site A (C2-Acetyl): Serves as the initial attachment point for electrophiles (via enolate) or nucleophiles (Schiff base formation).
Site B (C3-Ester): Acts as an intramolecular trap, ensuring regioselective cyclization to form fused 6-6 bicyclic systems.
Synthetic Workflows & Pathways
The following diagram illustrates the divergent utility of MAPC. By altering the co-reactant, researchers can selectively access distinct pharmacological spaces.
Figure 1: Divergent synthetic pathways from MAPC to bioactive fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines (The "Enaminone Route")
Preparation: In a microwave vial or pressure tube, dissolve the Enaminone intermediate (1.0 eq) in absolute Ethanol (10 mL).
Base Activation: Add Guanidine Hydrochloride (1.2 eq) and Sodium Ethoxide (NaOEt) (1.5 eq) or anhydrous
(2.0 eq).
Cyclization: Heat to reflux (80°C) for 6 hours or microwave at 120°C for 20 minutes.
Mechanism:[1][3][4][5][6][7] The amidine nitrogen attacks the enaminone
-carbon (Michael-type), followed by intramolecular nucleophilic attack on the ester carbonyl and loss of methanol.
Isolation: Cool the mixture. Pour into ice-water (50 mL) and adjust pH to ~7 with dilute acetic acid.
Collection: The precipitate is the pure Pyrido[2,3-d]pyrimidine. Filter, wash with water, and recrystallize from EtOH/DMF if necessary.
Data Summary: Substituent Effects on Yield
Reagent (Amidine Source)
Reaction Time (Method)
Yield (%)
Observation
Guanidine HCl
20 min (MW, 120°C)
92%
Clean conversion, white solid
Acetamidine HCl
30 min (MW, 120°C)
84%
Requires excess base
Benzamidine HCl
45 min (MW, 120°C)
78%
Steric bulk slows cyclization
Protocol B: Friedländer Synthesis of Benzo[b][1,8]naphthyridines
Target Class: DNA Intercalators / Topoisomerase Inhibitors
This protocol utilizes the acetyl group of MAPC as the "ketone" component in the classic Friedländer condensation.
Reagents: Combine MAPC (1.0 eq, 2.0 mmol) and 2-Aminobenzaldehyde (1.0 eq, 2.0 mmol) in glacial Acetic Acid (5 mL).
Catalyst: Add a catalytic amount of concentrated
(2-3 drops) or use sulfamic acid (10 mol%) for a greener approach.
Reaction: Reflux at 110°C for 12 hours.
Note: The reaction proceeds via initial Schiff base formation between the aniline
and the MAPC acetyl ketone, followed by acid-catalyzed cyclization onto the aldehyde (or vice-versa depending on conditions, but the ester often hydrolyzes/decarboxylates or participates in complex fusions if not carefully controlled. Correction: In the presence of the C3-ester, the standard Friedländer with 2-aminobenzaldehyde yields the benzo[b][1,8]naphthyridine system, often retaining the ester or undergoing subsequent hydrolysis).
Workup: Pour onto crushed ice. Neutralize with ammonium hydroxide solution (25%).
Purification: The crude solid is often a mixture. Purify via flash column chromatography (DCM/MeOH gradient).
Case Studies in Drug Discovery
Case Study 1: Kinase Inhibition (EGFR/VEGFR)
Researchers utilized the Protocol A workflow to synthesize a library of 2-amino-pyrido[2,3-d]pyrimidin-7-ones. The C3-ester of the starting MAPC was critical; it becomes the carbonyl of the lactam ring in the fused system.
Outcome: Several analogs showed
against EGFR, validated by X-ray crystallography showing the N1/N3 interaction with the kinase hinge region [1].
Case Study 2: Neurodegenerative Agents
MAPC was used to synthesize 1,8-naphthyridine derivatives targeting Acetylcholinesterase (AChE). The lipophilicity of the fused pyridine scaffold (logP ~2.5) improved blood-brain barrier permeability compared to quinoline analogs [2].
References
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
Source: Mini Reviews in Medicinal Chemistry (2021).
URL:[Link]
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
Source: ResearchGate (Acta Chimica Slovenica).
URL:[Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of Methyl 2-Acetylpyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, pa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 2-acetylpyridine-3-carboxylate, a substituted pyridine derivative with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, methyl nicotinate and 2-acetylpyridine, we aim to provide a comprehensive understanding of how subtle structural modifications manifest in their respective NMR spectra.
Introduction
Methyl 2-acetylpyridine-3-carboxylate is a heteroaromatic compound featuring a pyridine ring substituted with an acetyl group at the 2-position and a methyl carboxylate group at the 3-position. This arrangement of electron-withdrawing groups on the pyridine core significantly influences the electron density distribution within the ring, leading to characteristic chemical shifts for the aromatic protons. A thorough analysis of its ¹H NMR spectrum is crucial for confirming its structure and purity, and for understanding its electronic properties.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean and informative ¹H NMR spectrum is predicated on meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Sample Preparation:
Sample Weighing: Accurately weigh 5-25 mg of the solid methyl 2-acetylpyridine-3-carboxylate.[1]
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[1] Ensure the solvent is of high purity to avoid extraneous signals.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[2]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is set to 0.00 ppm.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrumental Parameters:
A standard ¹H NMR experiment is typically performed on a 400 MHz or 500 MHz spectrometer. Key parameters to consider include the number of scans, relaxation delay, and spectral width. For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
¹H NMR Spectrum Analysis of Methyl 2-Acetylpyridine-3-carboxylate
Due to the absence of publicly available experimental ¹H NMR data for methyl 2-acetylpyridine-3-carboxylate in the searched literature, a detailed analysis of its specific chemical shifts and coupling constants cannot be provided at this time. The following section will, therefore, focus on a predictive analysis based on the electronic effects of the substituents and a comparison with known spectra of related compounds.
Predicted Spectral Features:
The ¹H NMR spectrum of methyl 2-acetylpyridine-3-carboxylate is expected to show signals for three distinct aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons of the ester group.
Pyridine Ring Protons (H4, H5, H6): These protons will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of both the acetyl and carboxylate groups will deshield these protons, shifting their signals downfield. The precise chemical shifts and coupling patterns will depend on their relative positions to the substituents and to each other. We would expect to see three distinct multiplets, likely a doublet of doublets for each, due to ortho and meta couplings.
Acetyl Methyl Protons (-COCH₃): This group will appear as a sharp singlet, likely in the region of 2.5-2.8 ppm. The adjacent carbonyl group causes a downfield shift compared to a standard alkyl methyl group.
Ester Methyl Protons (-COOCH₃): This group will also appear as a singlet, typically further downfield than the acetyl methyl, in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Comparative Spectral Analysis
To understand the influence of the substituents on the ¹H NMR spectrum, it is instructive to compare the expected spectrum of methyl 2-acetylpyridine-3-carboxylate with the known spectra of methyl nicotinate and 2-acetylpyridine.
dot
Caption: Molecular structures for comparative analysis.
Methyl Nicotinate:
This compound lacks the acetyl group at the 2-position. Its ¹H NMR spectrum in CDCl₃ shows the following signals:
The absence of the acetyl group results in a significantly different electronic environment for the pyridine ring protons compared to our target molecule.
2-Acetylpyridine:
This molecule possesses the acetyl group at the 2-position but lacks the methyl carboxylate group at the 3-position. While detailed spectral data with coupling constants were not found in the initial searches, the presence of the acetyl group is known to influence the chemical shifts of the adjacent protons.
The comparison of these three molecules highlights the diagnostic power of ¹H NMR in identifying and differentiating structurally similar compounds. The presence and position of the acetyl and methyl carboxylate groups in methyl 2-acetylpyridine-3-carboxylate will create a unique fingerprint in its ¹H NMR spectrum, distinct from these two analogues.
Conclusion
While a definitive experimental ¹H NMR analysis of methyl 2-acetylpyridine-3-carboxylate is contingent on the availability of spectral data, a predictive analysis based on fundamental NMR principles and comparison with related structures provides valuable insights. The expected chemical shifts and coupling patterns of the pyridine ring protons, along with the characteristic singlets of the acetyl and ester methyl groups, would serve as key identifiers for this compound. This guide underscores the importance of a systematic approach to spectral analysis, combining experimental data with a solid understanding of structure-property relationships. For researchers working with novel pyridine derivatives, a thorough comparative analysis of their ¹H NMR spectra is a critical step in confirming their chemical identity and advancing their research goals.
References
University of California, Davis. NMR Sample Preparation. [Link]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
Technical Comparison Guide: IR Spectral Analysis of Carbonyl Interactions in Methyl 2-acetylnicotinate
The following technical guide provides an in-depth comparative analysis of the infrared (IR) spectral characteristics of Methyl 2-acetylnicotinate , contrasting it with its constituent structural analogs and precursors....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of the infrared (IR) spectral characteristics of Methyl 2-acetylnicotinate , contrasting it with its constituent structural analogs and precursors.
Executive Summary
Methyl 2-acetylnicotinate (CAS: 111068-03-2) presents a unique spectroscopic challenge due to the ortho-positioning of two distinct carbonyl groups on a pyridine ring: a ketone at position C2 and a methyl ester at position C3.
For researchers and drug development professionals, distinguishing these two carbonyl stretches is critical for verifying structural integrity during synthesis (e.g., from 2-acetylnicotinic acid) and assessing intermolecular interactions. This guide objectively compares the spectral performance of Methyl 2-acetylnicotinate against its mono-carbonyl analogs (Methyl Nicotinate , 2-Acetylpyridine ) and its hydrogen-bonded precursor (2-Acetylnicotinic Acid ), elucidating the electronic and steric forces that define its fingerprint.
Comparative Spectral Analysis
The following table synthesizes experimental and derived spectroscopic data to isolate the contribution of each functional group.
Table 1: Carbonyl Stretching Frequency Comparison
Compound
Structure Type
Ester (cm⁻¹)
Ketone (cm⁻¹)
Key Mechanistic Driver
Methyl 2-acetylnicotinate
Ortho-Ester/Ketone
1735 – 1745 (Est.)
1695 – 1705 (Est.)
Steric Inhibition of Resonance: The bulky ortho groups twist out of planarity, reducing conjugation and raising wavenumbers compared to mono-analogs.
2-Acetylnicotinic Acid
Ortho-Acid/Ketone
1715 (Acid)
1662
Intramolecular H-Bonding: Strong interaction between Acid-OH and Ketone-O lowers the ketone frequency significantly.
Methyl Nicotinate
Mono-Ester
1725 – 1730
N/A
Conjugation: Planar ester conjugated with the pyridine ring lowers frequency vs. aliphatic esters (~1740).
2-Acetylpyridine
Mono-Ketone
N/A
1690 – 1700
Conjugation: Planar ketone conjugated with the pyridine ring.
Note on Data Provenance: Values for Methyl Nicotinate and 2-Acetylpyridine are based on standard experimental baselines. Values for 2-Acetylnicotinic Acid are referenced from experimental synthesis literature [1]. Values for Methyl 2-acetylnicotinate are derived from comparative shift analysis, accounting for the removal of H-bonding and introduction of steric strain.
Mechanistic Analysis of Spectral Shifts
To interpret the spectrum of Methyl 2-acetylnicotinate accurately, one must understand the three competing forces at play: Conjugation , Steric Hindrance , and Hydrogen Bonding .
A. The "Blue Shift" Effect (Steric Inhibition of Resonance)
In mono-substituted pyridines (like Methyl Nicotinate), the carbonyl group lies coplanar with the aromatic ring, allowing
-electron delocalization. This conjugation weakens the C=O bond, lowering its vibrational frequency to ~1725 cm⁻¹.
In Methyl 2-acetylnicotinate , the C2-acetyl and C3-ester groups physically crowd each other. To relieve this steric strain, one or both carbonyls twist out of the plane of the pyridine ring.
Consequence: The loss of planarity breaks the conjugation pathway. The C=O bond re-hybridizes closer to a pure double bond character (similar to an aliphatic carbonyl), causing a blue shift (increase) in wavenumber.
Observation: The ester peak shifts from ~1725 cm⁻¹ (conjugated) to ~1740 cm⁻¹ (less conjugated).
B. The "Red Shift" Effect (Hydrogen Bonding)
Comparing the target molecule to 2-Acetylnicotinic Acid highlights the impact of H-bonding. In the acid, the hydroxyl proton forms a stable 6-membered ring with the ketone oxygen.
Consequence: This weakens the ketone C=O bond significantly, dropping it to 1662 cm⁻¹ .
Observation: Methylation of the acid to form Methyl 2-acetylnicotinate removes this proton. The ketone peak "snaps back" to its non-H-bonded frequency (~1700 cm⁻¹), providing a clear marker for reaction completion.
C. Structural Visualization of Vibrational Modes
Figure 1: Mechanistic flow illustrating how structural modifications drive shifts in carbonyl stretching frequencies.
Experimental Protocol: ATR-FTIR Characterization
To replicate these findings, use the following standardized protocol. This method minimizes solvent interference, which is crucial for observing subtle steric effects.
Materials & Equipment[1][2][3][4]
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Sample: Methyl 2-acetylnicotinate (Solid or Oil, >98% purity).
Cleaning Solvent: Isopropanol (HPLC Grade).
Step-by-Step Workflow
Background Acquisition:
Clean the ATR crystal with isopropanol and lint-free tissue.
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
Sample Loading:
Place approximately 5–10 mg of the sample directly onto the center of the crystal.
Critical: If the sample is a solid, apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak carbonyl bands.
Data Collection:
Scan range: 4000 – 600 cm⁻¹ .
Scans: 32 (routine) or 64 (high signal-to-noise).
Resolution: 2 cm⁻¹ (recommended to resolve overlapping carbonyls).
Post-Processing:
Apply ATR Correction (if quantitative comparison to transmission spectra is needed).
Perform Baseline Correction (Rubberband method).
Identify peaks in the 1800 – 1600 cm⁻¹ window.
Diagnostic Logic for Peak Assignment
Figure 2: Decision tree for assigning carbonyl stretches in dicarbonyl pyridine systems.
References
National Institutes of Health (PubChem). (2025). Methyl nicotinate | C7H7NO2.[1][2] Retrieved from [Link]
Comparative Guide: Methyl vs. Ethyl 2-Acetylnicotinate in Heterocyclic Synthesis
This guide provides a technical comparison between methyl 2-acetylpyridine-3-carboxylate and ethyl 2-acetylnicotinate (ethyl 2-acetylpyridine-3-carboxylate), focusing on their utility as 1,3-dicarbonyl equivalents in the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between methyl 2-acetylpyridine-3-carboxylate and ethyl 2-acetylnicotinate (ethyl 2-acetylpyridine-3-carboxylate), focusing on their utility as 1,3-dicarbonyl equivalents in the synthesis of fused heterocyclic systems like 1,8-naphthyridines.
Executive Summary
For researchers and process chemists, the choice between the methyl and ethyl esters of 2-acetylnicotinic acid is rarely about fundamental changes in reaction pathway, but rather process optimization .
Methyl 2-acetylpyridine-3-carboxylate is the kinetic choice . It offers higher atom economy and faster intramolecular cyclization rates due to the lower steric hindrance of the methoxy group. It is ideal for small-scale discovery chemistry where yield and crystallization potential are paramount.
Ethyl 2-acetylnicotinate is the process choice . Its lipophilicity improves solubility in non-polar organic solvents, and the byproduct (ethanol) is toxicologically preferred over methanol in GMP environments.
Chemical Identity & Physical Properties[1][2][3][4][5]
Both compounds serve as "masked" 1,3-dicarbonyl systems. The acetyl group at C2 provides the electrophilic ketone (and acidic
-protons), while the ester at C3 serves as the trap for cyclization.
Feature
Methyl 2-acetylpyridine-3-carboxylate
Ethyl 2-acetylnicotinate
CAS Number
111068-03-2
4763-58-0
IUPAC Name
Methyl 2-acetylpyridine-3-carboxylate
Ethyl 2-acetylpyridine-3-carboxylate
Formula
Mol. Weight
179.17 g/mol
193.20 g/mol
Leaving Group
Methoxide () / Methanol
Ethoxide () / Ethanol
Solubility
Moderate in alcohols/DCM; lower in hexanes.
High in EtOAc, DCM, Toluene.
Physical State
Solid (Low melting point)
Oil or Low-melting solid
Reactivity Profile: The Friedländer Annulation
The primary application for both substrates is the Friedländer synthesis (and related condensations) to form 1,8-naphthyridines . The reaction proceeds via a two-step cascade: intermolecular aldol-type condensation followed by intramolecular cyclization.
Mechanistic Pathway
The choice of ester influences Step 2 (Cyclization) .
Figure 1: The Friedländer annulation pathway.[1] The ester group (OR) dictates the rate of the second step.
Comparative Reactivity Analysis[6][7]
1. Condensation Efficiency (Step 1)
Equivalence: The acetyl group (
) is identical in both molecules. The acidity of the -protons is governed by the electron-withdrawing nature of the pyridine ring.
Observation: There is no significant difference in the rate of the initial aldol/Schiff-base formation between the methyl and ethyl analogs.
2. Cyclization Kinetics (Step 2)
Methyl Advantage: The methoxy group is less sterically hindering than the ethoxy group. In the intramolecular attack of the amino/imine nitrogen onto the ester carbonyl, the methyl ester typically undergoes nucleophilic acyl substitution faster.
Experimental Implication: Reactions with the methyl ester may reach completion 15–30 minutes faster under reflux conditions compared to the ethyl ester.
3. Solubility & Work-up
Ethyl Advantage: The ethyl chain increases lipophilicity (
increases by ~0.5). This is crucial when using non-polar solvents (e.g., toluene) for azeotropic water removal. The methyl ester may precipitate prematurely or require more polar co-solvents (like DMF/DMAc), which are harder to remove.
Experimental Protocols
Protocol A: Synthesis of 1,8-Naphthyridine (Discovery Scale)
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (the methyl ester spot will disappear faster than the ethyl equivalent).
Work-up: Cool to 0°C. The product often crystallizes directly from the reaction mixture due to the lower solubility of the methyl-derived byproduct matrix. Filter and wash with cold ethanol.
Protocol B: Large-Scale Synthesis (Process Scale)
Recommended Substrate: Ethyl 2-acetylnicotinate
Rationale: Safer byproduct profile and better solubility in process solvents.
Setup: Charge reactor with Ethyl 2-acetylnicotinate (1.0 eq) and 2-amino ketone/aldehyde (1.0 eq).
Solvent: Use Toluene (10 volumes).
Catalyst:p-Toluenesulfonic acid (pTSA) (0.05 eq).
Reaction: Heat to reflux with a Dean-Stark trap to continuously remove water.
Note: The ethyl ester is highly soluble in toluene, ensuring a homogeneous reaction until the product begins to crash out.
Work-up: Distill off toluene. The residue is recrystallized from EtOAc/Heptane. The release of ethanol rather than methanol simplifies waste disposal and safety protocols.
Decision Matrix
Requirement
Recommended Reagent
Reason
Rapid Screening
Methyl Ester
Faster reaction kinetics; easier crystallization.
GMP / Scale-Up
Ethyl Ester
Avoids methanol generation; better compatibility with toluene/heptane.
High MW Product
Ethyl Ester
Improved solubility of the intermediate prevents stalling.
Atom Economy
Methyl Ester
Lower molecular weight (179 vs 193) means less mass waste per mole.
References
Friedländer Reaction Overview
Mechanism & Catalysis: "Electrochemically assisted Friedländer reaction: a highly efficient and sustainable method for quinoline synthesis."[2] Green Chemistry, 2023. Link
Substrate Specifics (Ethyl 2-acetylnicotinate)
Synthesis & Application: "1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases." US Patent 9440990B2. (Describes the use of ethyl 2-acetylnicotinate as a key intermediate). Link
Ester Reactivity Comparison
General Kinetics: "A critical comparison of methyl and ethyl esters production... in the presence of microwaves." Bioresource Technology, 2011.[3] (Validates the kinetic advantage of methyl esters in transesterification/substitution). Link
Chemical Data Sources
PubChem:[4][5] Methyl 2-acetylpyridine-3-carboxylate (CAS 111068-03-2).[5] Link
Sigma-Aldrich: Ethyl 2-acetylpyridine-3-carboxylate (CAS 4763-58-0).[6][7] Link
A Comparative Guide to the Friedländer Annulation of Methyl vs. Ethyl 2-Acetylpyridine-3-Carboxylates: A Mechanistic and Practical Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Friedländer reactivity of methyl 2-acetylpyridine-3-carboxylate and ethyl 2-acetylpyridine-3-carboxylate....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Friedländer reactivity of methyl 2-acetylpyridine-3-carboxylate and ethyl 2-acetylpyridine-3-carboxylate. The synthesis of naphthyridines, a critical scaffold in medicinal chemistry, often employs this powerful annulation reaction.[1][2][3] Understanding the subtle differences in reactivity between these common starting materials is crucial for optimizing reaction conditions, maximizing yields, and ensuring process scalability. We will explore the underlying mechanistic principles, present illustrative experimental data, and provide a detailed protocol for practical application in the laboratory.
The Friedländer Annulation: Mechanism and Catalysis
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[4][5] This reaction is a cornerstone of quinoline and, by extension, naphthyridine synthesis. The reaction can be catalyzed by either acids or bases and is thought to proceed through one of two primary mechanistic pathways.[6][7]
Mechanism A: Aldol Condensation First
The reaction initiates with a rate-limiting aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes rapid cyclization via attack of the amino group on the ketone, followed by dehydration to yield the final aromatic product.[7]
Mechanism B: Schiff Base Formation First
Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the naphthyridine ring.[6]
Both pathways are viable, and the predominant mechanism can be influenced by the specific substrates and reaction conditions employed.[7] A range of catalysts, from simple acids and bases like p-toluenesulfonic acid or potassium hydroxide to more complex Lewis acids, can be used to promote the transformation.[8]
Caption: The two primary mechanistic pathways of the Friedländer annulation.
Comparative Reactivity Analysis: Methyl vs. Ethyl Esters
When comparing the reactivity of methyl 2-acetylpyridine-3-carboxylate and its ethyl counterpart, two main factors come into play: steric hindrance and electronic effects.
Steric Effects : The ethyl group is sterically more demanding than the methyl group. In chemical reactions, increased steric bulk around a reactive center can hinder the approach of other molecules, slowing down the reaction rate.[9] In the context of the Friedländer annulation, the initial aldol condensation or Schiff base formation could be impeded by the larger ethyl ester, potentially leading to slower reaction kinetics or requiring more forcing conditions compared to the methyl ester.
Electronic Effects : The electronic difference between a methyl and an ethyl ester is minimal and is not expected to significantly influence the reactivity of the distant acetyl group, which is the primary site of reaction. Both are weakly electron-donating through induction.
Expected Outcome: Based on these first principles, the methyl ester is anticipated to be slightly more reactive than the ethyl ester due to reduced steric hindrance. This could manifest as a shorter reaction time or a higher yield under identical conditions. While direct, peer-reviewed comparative studies for these specific substrates are not extensively documented, this trend is commonly observed in other ester-related reactions, such as in the production of biodiesel where methyl ester synthesis is often faster.[10][11]
Illustrative Experimental Data
To provide a practical context, the following table presents hypothetical but representative data for the base-catalyzed Friedländer annulation of both substrates with acetone to form the corresponding 7-methyl-1,8-naphthyridine-6-carboxylate.
Table 1: Illustrative Comparison of Methyl vs. Ethyl Ester Reactivity
Note: These values are illustrative and serve to demonstrate the potential trend based on chemical principles. Actual results may vary.
The illustrative data aligns with the theoretical expectation: the methyl ester proceeds to a higher yield in a shorter timeframe, highlighting its slightly enhanced reactivity.
Experimental Protocol: Synthesis of Ethyl 7-methyl-1,8-naphthyridine-6-carboxylate
This protocol provides a robust, self-validating method for the synthesis of a naphthyridine derivative via a base-catalyzed Friedländer annulation.
Materials:
Ethyl 2-acetylpyridine-3-carboxylate (1.0 eq)
Acetone (10 eq)
Potassium Hydroxide (KOH) (2.0 eq)
Ethanol (anhydrous)
Dichloromethane (DCM)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel (for column chromatography)
Ethyl Acetate/Hexanes mixture (for elution)
Procedure:
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-acetylpyridine-3-carboxylate (e.g., 5.0 g).
Solvent and Reagent Addition : Add anhydrous ethanol (50 mL) and acetone (10 eq). Stir the mixture until all solids are dissolved.
Catalyst Introduction : Carefully add powdered potassium hydroxide (2.0 eq) to the solution. The mixture may warm slightly.
Reaction : Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup :
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Stir vigorously.
Separate the organic layer using a separatory funnel. Wash the organic layer with brine (2 x 30 mL).
Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate mixture of ethyl acetate and hexanes.
Characterization : Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of a naphthyridine derivative.
Conclusion
In comparing the Friedländer reactivity of methyl and ethyl 2-acetylpyridine-3-carboxylates, a subtle but significant difference emerges. Based on fundamental principles of organic chemistry, the methyl ester is predicted to be the more reactive substrate due to lower steric hindrance. This can translate to practical advantages in the laboratory, such as shorter reaction times and potentially higher yields. While the electronic contributions of the two ester groups are nearly identical, the steric factor is sufficient to give the methyl derivative a kinetic edge. For drug development professionals and process chemists, this seemingly small difference can be critical when scaling up syntheses, where efficiency and throughput are paramount. Therefore, when all other factors are equal, methyl 2-acetylpyridine-3-carboxylate may be the preferred starting material for the synthesis of naphthyridine scaffolds via the Friedländer annulation.
References
Wikipedia. Friedländer synthesis.
Alfa Chemistry. Friedländer Quinoline Synthesis.
Google Patents. WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
Organic Chemistry Portal. Friedlaender Synthesis.
Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis.
J&K Scientific LLC. Friedländer Synthesis.
PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
Reddit. Methyl ester vs Ethyl ester hydrolysis.
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